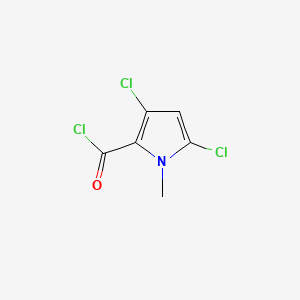
3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C6H4Cl3NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride typically involves the chlorination of 1-methylpyrrole-2-carbonyl chloride. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate and prevent over-chlorination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3,5-dichloro-1-methylpyrrole-2-carboxamides or esters.
Oxidation: Formation of 3,5-dichloro-1-methylpyrrole-2-carbonyl N-oxide.
Reduction: Formation of 3-chloro-1-methylpyrrole-2-carbonyl chloride.
Applications De Recherche Scientifique
3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-1H-pyrrole-2-carbonyl chloride
- 3,5-Dichloro-1-methyl-1H-pyrrole-2-carboxylic acid
- 3,5-Dichloro-1-methyl-1H-pyrrole-2-carboxamide
Uniqueness
3,5-Dichloro-1-methylpyrrole-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Propriétés
Numéro CAS |
106116-35-2 |
|---|---|
Formule moléculaire |
C6H4Cl3NO |
Poids moléculaire |
212.454 |
Nom IUPAC |
3,5-dichloro-1-methylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl3NO/c1-10-4(8)2-3(7)5(10)6(9)11/h2H,1H3 |
Clé InChI |
LCYUXQXCHODIAE-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=C1C(=O)Cl)Cl)Cl |
Synonymes |
1H-Pyrrole-2-carbonyl chloride, 3,5-dichloro-1-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















